molecular formula C13H11N5 B11481669 7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 8,9-dihydro-2-(3-pyridinyl)-

7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 8,9-dihydro-2-(3-pyridinyl)-

Cat. No.: B11481669
M. Wt: 237.26 g/mol
InChI Key: WIFJZGJTLBQUOP-UHFFFAOYSA-N
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Description

2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with triazole precursors under acidic or basic conditions . The Dimroth rearrangement is often employed in the synthesis, which involves protonation, ring opening, tautomerization, and ring closure steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .

Scientific Research Applications

2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features that confer high selectivity and potency towards CDK2 inhibition. This selectivity makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

4-pyridin-3-yl-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C13H11N5/c1-4-10-11(5-1)15-8-18-13(10)16-12(17-18)9-3-2-6-14-7-9/h2-3,6-8H,1,4-5H2

InChI Key

WIFJZGJTLBQUOP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=CN=CC=C4

Origin of Product

United States

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